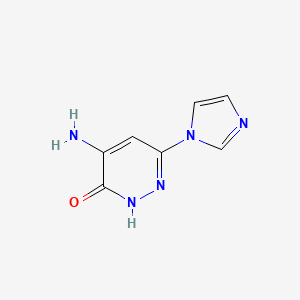

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

Overview

Description

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

The molecular structure of “4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol” is unique and allows for various applications in scientific research. It is a versatile material used in drug discovery and synthesis of novel compounds.Chemical Reactions Analysis

Imidazole is a key component in the development of new drugs . It has a broad range of chemical and biological properties, making it an important synthon in drug development .Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The 1H-imidazol-1-yl group in the compound could potentially contribute to the synthesis of substituted imidazoles .

Therapeutic Potential

Imidazole containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Phosphodiesterase (PDE) Inhibition

Compounds containing the 1H-imidazol-1-yl group have been evaluated for phosphodiesterase (PDE) inhibition . This could potentially be an application of “4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol”.

Antifungal Activity

Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis. This suggests potential antifungal applications for “4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol”.

Luminescence Studies

A new luminescent metal-organic framework with 2,6-di(1H-imidazol-1-yl)pyridine shows a strong emission at 361 nm upon excitation at 290 nm at room temperature . This suggests that “4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol” could potentially be used in luminescence studies.

Detection of Fe3+ Ions

The same luminescent metal-organic framework can efficiently detect Fe3+ ions by luminescence quenching . This suggests that “4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol” could potentially be used in the detection of Fe3+ ions.

Mechanism of Action

Target of Action

It’s known that pyridazine and pyridazinone derivatives, which include 4-amino-6-(1h-imidazol-1-yl)pyridazin-3-ol, have been utilized in medicinal chemistry against a range of biological targets . These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Mode of Action

It’s known that pyridazinone derivatives have been shown to inhibit cyclic adenosine monophosphate phosphodiesterase (camp-pde) activity . This inhibition can lead to an increase in the level of cAMP, a crucial secondary messenger in cells, which can then influence various physiological processes.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

It’s known that pyridazinone derivatives have shown a wide range of pharmacological activities . For example, they have been used as anti-inflammatory agents and have been found to be more potent than aspirin .

properties

IUPAC Name |

5-amino-3-imidazol-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-3-6(10-11-7(5)13)12-2-1-9-4-12/h1-4H,(H2,8,10)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJGBAWAYKZHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

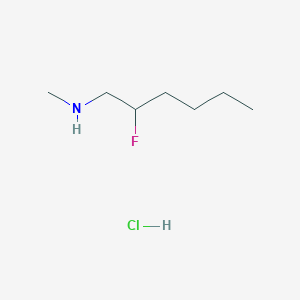

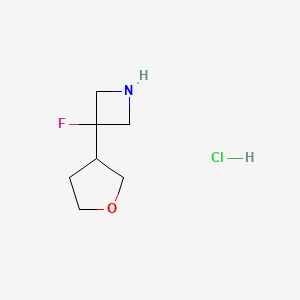

amine hydrochloride](/img/structure/B1484502.png)

amine hydrochloride](/img/structure/B1484503.png)

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)

![(2-Methyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1484511.png)

![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)

![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)

![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)